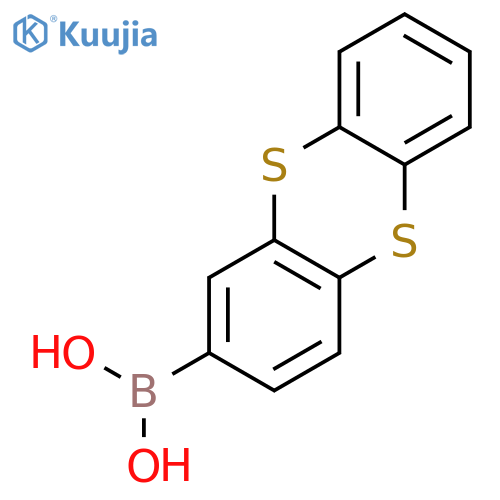

Cas no 108847-21-8 (2-Thianthrenylboronic acid)

2-Thianthrenylboronic acid 化学的及び物理的性質

名前と識別子

-

- Boronic acid, 2-thianthrenyl-

- Thianthren-2-y1 boronic acid

- thianthren-2-ylboronic acid

- AB30027

- ACMC-20mbup

- AGN-PC-00OMCW

- CTK0D6111

- LS11087

- SureCN911259

- THIANTHRENE-2-BORONIC ACID

- 2-Thianthrenylboronic acid

- DTXSID20570437

- 108847-21-8

- AKOS030568840

- Thianthren-2-ylboronicacid

- MFCD06801664

- R10037

- AS-59907

- (THIANTHREN-2-YL)BORONIC ACID

- SCHEMBL911259

- THIANTHREN-2-YL BORONIC ACID

- CS-0440727

- DB-246393

-

- MDL: MFCD06801664

- インチ: InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H

- InChIKey: GCSOJZMPHLRBMJ-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(SC3C(S2)=CC=CC=3)C=CC=1B(O)O

計算された属性

- せいみつぶんしりょう: 259.01737

- どういたいしつりょう: 260.0137020g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.1Ų

じっけんとくせい

- PSA: 40.46

2-Thianthrenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T99970-5g |

Thianthren-2-ylboronic acid |

108847-21-8 | 95% | 5g |

¥2050.0 | 2023-09-06 | |

| Chemenu | CM133416-1g |

Thianthren-2-ylboronic acid |

108847-21-8 | 97% | 1g |

$*** | 2023-04-03 | |

| abcr | AB496005-5 g |

Thianthren-2-y1 boronic acid |

108847-21-8 | 5g |

€670.20 | 2023-04-19 | ||

| A2B Chem LLC | AD65243-1g |

Thianthren-2-ylboronic acid |

108847-21-8 | 97% | 1g |

$155.00 | 2024-04-20 | |

| 1PlusChem | 1P007UFV-1g |

Boronic acid, 2-thianthrenyl- |

108847-21-8 | 97% | 1g |

$180.00 | 2025-02-22 | |

| Aaron | AR007UO7-100mg |

Boronic acid, 2-thianthrenyl- |

108847-21-8 | 95% | 100mg |

$42.00 | 2025-01-23 | |

| eNovation Chemicals LLC | D770143-250mg |

Boronic acid, 2-thianthrenyl- |

108847-21-8 | 95% | 250mg |

$120 | 2025-02-21 | |

| eNovation Chemicals LLC | D770143-100mg |

Boronic acid, 2-thianthrenyl- |

108847-21-8 | 95% | 100mg |

$85 | 2025-02-20 | |

| Crysdot LLC | CD11354383-5g |

Thianthren-2-ylboronic acid |

108847-21-8 | 97% | 5g |

$380 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511394-100mg |

Thianthren-2-ylboronic acid |

108847-21-8 | 98% | 100mg |

¥285.00 | 2024-08-09 |

2-Thianthrenylboronic acid 関連文献

-

1. Synthesis of 1- and 2-substituted thianthrenesJames M. Lovell,John A. Joule J. Chem. Soc. Perkin Trans. 1 1996 2391

2-Thianthrenylboronic acidに関する追加情報

2-Thianthrenylboronic Acid: A Comprehensive Overview

The compound with CAS No. 108847-21-8, commonly referred to as 2-Thianthrenylboronic Acid, has garnered significant attention in the fields of organic chemistry and materials science due to its unique properties and potential applications. This compound is a derivative of thianthrene, a polycyclic aromatic hydrocarbon, and incorporates a boronic acid group, which introduces versatile reactivity and functionality.

Thianthrene itself is a tricyclic aromatic compound with a fused bicyclo[4.4.0]decane skeleton, known for its rigid structure and high stability. The introduction of the boronic acid group at the 2-position of thianthrene imparts new electronic and chemical properties to the molecule, making it a valuable building block in organic synthesis.

Recent studies have highlighted the importance of 2-Thianthrenylboronic Acid in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in the synthesis of biaryls, which are crucial components in pharmaceuticals, agrochemicals, and advanced materials. The boronic acid group acts as an excellent leaving group, enabling efficient coupling with aryl halides under palladium catalysis.

In addition to its role in cross-coupling reactions, 2-Thianthrenylboronic Acid has been explored for its potential in optoelectronic materials. The rigid and planar structure of thianthrene contributes to strong π-π interactions, which are desirable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have demonstrated that incorporating this compound into conjugated polymers can enhance charge transport properties and improve device performance.

The synthesis of 2-Thianthrenylboronic Acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the Friedel-Crafts alkylation of thianthrene followed by functionalization with a boronic acid group using nucleophilic substitution or coupling reactions.

Recent advancements in green chemistry have also led to more sustainable methods for synthesizing 2-Thianthrenylboronic Acid. For instance, researchers have developed catalyst-free protocols that minimize the use of hazardous reagents and reduce environmental impact. These methods often leverage microwave-assisted synthesis or ultrasound irradiation to accelerate reaction rates and improve yields.

The stability and reactivity of 2-Thianthrenylboronic Acid make it an attractive candidate for various applications beyond traditional organic synthesis. For example, it has been used as a precursor for synthesizing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are highly porous materials with applications in gas storage, catalysis, and sensing.

In conclusion, 2-Thianthrenylboronic Acid (CAS No. 108847-21-8) is a versatile compound with significant potential in multiple areas of chemistry and materials science. Its unique combination of structural rigidity and functional reactivity positions it as an important tool for advancing cutting-edge research and industrial applications.

108847-21-8 (2-Thianthrenylboronic acid) 関連製品

- 108847-76-3(1-Thianthrenylboronic Acid)

- 2171758-95-3(3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)

- 91324-13-9(1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol)

- 532973-89-0(N-{2-3-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-4-nitrobenzamide)

- 582303-11-5(3-(chloromethyl)-2,6-dimethylpyridine hydrochloride)

- 2092804-11-8(1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol)

- 2172278-73-6(3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)

- 2413869-68-6(methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate hydrochloride)

- 2229364-49-0(2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide)

- 2770495-23-1((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate)